2-Fluoro-1,3-dimethylimidazolidine
CAS No.:
Cat. No.: VC14010019
Molecular Formula: C5H11FN2
Molecular Weight: 118.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11FN2 |
|---|---|
| Molecular Weight | 118.15 g/mol |
| IUPAC Name | 2-fluoro-1,3-dimethylimidazolidine |
| Standard InChI | InChI=1S/C5H11FN2/c1-7-3-4-8(2)5(7)6/h5H,3-4H2,1-2H3 |
| Standard InChI Key | SQIFYZLAAFQMEY-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(C1F)C |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Characteristics
2-Fluoro-1,3-dimethylimidazolidine belongs to the imidazolidine family, a saturated heterocycle with two nitrogen atoms. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-fluoro-1,3-dimethylimidazolidine | |
| Molecular Formula | C₅H₁₁FN₂ | |
| Molecular Weight | 118.15 g/mol | |
| CAS Number | Not explicitly listed (VCID: VC14010019) | |
| SMILES | CN1CCN(C1F)C | |
| InChIKey | SQIFYZLAAFQMEY-UHFFFAOYSA-N |
The fluorine atom at position 2 introduces electronegativity, influencing reactivity, while methyl groups enhance steric stability. X-ray crystallography data for related fluorinated imidazolidines (e.g., ) reveals planar ring geometries with bond angles consistent with sp³ hybridization at nitrogen.
Synthesis and Manufacturing Processes
Synthetic Routes
While no direct synthesis protocol for 2-fluoro-1,3-dimethylimidazolidine is documented, analogous compounds suggest plausible pathways:
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Halogenation of Imidazolidine Precursors:
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Modification of Difluoro Analogs:
Industrial Scalability
Challenges include controlling regioselectivity during fluorination and minimizing side reactions. Water-based systems, as noted in , improve homogeneity but require pH stabilization (3.0–10.0) using dehydrochlorinating agents like triethylamine.
Physicochemical Properties
Experimental and Predicted Data
Limited experimental data exist, but properties can be extrapolated from analogs:
The compound’s low melting point (<25°C) and moderate volatility suggest liquid-state handling at room temperature.
Reactivity and Chemical Applications
Fluorination Capabilities
Though understudied, structural parallels to DFI ( ) imply utility in deoxo-fluorination:
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Alcohols → Alkyl fluorides: DFI converts primary alcohols to monofluorides at 25–85°C in acetonitrile.
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Aldehydes/Ketones → Gem-difluorides: Requires elevated temperatures (e.g., 85°C).
Role in Pharmaceutical Synthesis
Fluorine’s bioisosteric properties enhance drug bioavailability. For example:
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Acyl Fluoride Intermediates: Fluorinated imidazolidines may facilitate peptide coupling, as shown in , where SIMesF₂ generated acyl fluorides from carboxylic acids.
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Antiviral Agents: Fluorinated heterocycles are key motifs in protease inhibitors (e.g., HIV-1 integrase inhibitors) .
Biological and Pharmacological Relevance
Bioactivity Profiles
No direct studies exist, but fluorinated imidazolidines exhibit:
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Enzyme Modulation: Fluorine’s electronegativity alters enzyme binding pockets, as seen in kinase inhibitors .
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Metabolic Stability: C-F bonds resist oxidative degradation, prolonging half-life.
Toxicity and Pharmacokinetics
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Acute Toxicity: DFI is flammable (H226) and corrosive (H314) ; analogous precautions apply.
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Metabolization: Likely hepatic oxidation, with renal excretion of fluorinated metabolites.
| Parameter | Recommendation | Source |
|---|---|---|
| Storage | Refrigerator (<4°C), inert atmosphere | |
| PPE | Gloves, goggles, ventilation | |
| Disposal | Incineration with scrubbers |
Recent Advances and Research Trends
Mechanistic Studies
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Computational Insights: DFT studies on DFI ( ) reveal outer-sphere fluorination mechanisms involving polyfluoride intermediates.
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Catalytic Applications: Immobilized fluorinated imidazolidines show promise in flow chemistry ( ).
Emerging Applications
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